Pomaglumetad methionil

Description

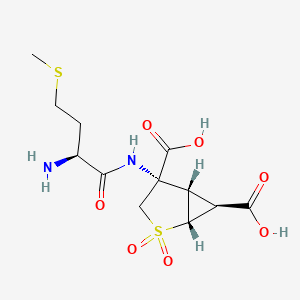

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYCNOJFAJAILW-CAMHOICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212944 | |

| Record name | Pomaglumetad methionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635318-55-7 | |

| Record name | Pomaglumetad methionil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomaglumetad methionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMAGLUMETAD METHIONIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pomaglumetad methionil mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Pomaglumetad Methionil

Executive Summary

This compound (formerly LY2140023) represents a significant exploration into non-dopaminergic treatments for schizophrenia, grounded in the glutamate hypothesis of the disorder. It is an orally administered prodrug, designed to be rapidly absorbed and hydrolyzed into its active moiety, pomaglumetad (LY404039). The core mechanism of action of pomaglumetad is its function as a potent and selective agonist at the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][2] These receptors are predominantly presynaptic G-protein coupled receptors that, when activated, inhibit adenylyl cyclase and subsequently reduce the release of glutamate in key brain regions.[2][3] This action was hypothesized to normalize the cortical hyperactivity of glutamatergic pathways believed to underlie the symptoms of schizophrenia.[2][4] Preclinical studies demonstrated a pharmacological profile consistent with antipsychotic activity, and an initial Phase 2 clinical trial showed promising results.[2][4] However, despite its novel mechanism and favorable side-effect profile compared to traditional antipsychotics, this compound ultimately failed to demonstrate sufficient efficacy in larger Phase 3 trials, leading to the discontinuation of its development for schizophrenia.[5][6] This guide provides a detailed technical examination of its molecular pharmacology, the experimental validation of its mechanism, and the clinical implications of its development program.

Part 1: The Scientific Rationale: Targeting Glutamate in Schizophrenia

For decades, antipsychotic drug development was dominated by compounds targeting the dopamine D2 receptor. While effective for many patients, particularly for positive symptoms, this approach has limitations and is associated with significant side effects. The glutamate hypothesis of schizophrenia offered a compelling alternative, postulating that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor, leads to downstream dysregulation of glutamate signaling.[2][7] This dysregulation is thought to manifest as excessive glutamate release and hyperactivity in corticostriatal pathways, contributing to positive, negative, and cognitive symptoms.[8]

This hypothesis identified presynaptic group II metabotropic glutamate receptors (mGluR2 and mGluR3) as prime therapeutic targets.[3] These receptors function as inhibitory autoreceptors on glutamatergic nerve terminals.[9] Their activation provides a negative feedback signal that reduces further glutamate release, thereby offering a direct mechanism to quell the proposed glutamatergic hyperactivity in schizophrenia.[3][10] Pomaglumetad was designed to leverage this endogenous regulatory system, representing a targeted intervention based on a foundational disease hypothesis.

Part 2: Molecular Pharmacology and Signaling Cascade

From Prodrug to Active Agonist

A primary challenge in developing pomaglumetad was its poor oral bioavailability, measured at only 3% in humans.[2] This was attributed to its structural properties limiting absorption. To overcome this, this compound was synthesized. This prodrug utilizes the high-capacity intestinal peptide transporter 1 (PepT1) for efficient absorption from the gut into the bloodstream.[11][12] Once absorbed, endogenous esterases rapidly hydrolyze the methionil amide bond, releasing the active pomaglumetad molecule. This strategy successfully increased the oral bioavailability to approximately 49%, enabling consistent therapeutic exposure.[11]

Receptor Binding Profile and Selectivity

Pomaglumetad acts as a potent agonist at both mGluR2 and mGluR3. Its high selectivity is a key feature, distinguishing it from multi-receptor antipsychotics. It is devoid of significant affinity for other mGluR subtypes, ionotropic glutamate receptors (NMDA, AMPA, kainate), and, crucially, the biogenic amine receptors (e.g., dopamine, serotonin, histamine) targeted by conventional antipsychotics.[1][2] This highly specific binding profile was predicted to result in a therapeutic effect without the associated motor (extrapyramidal symptoms), metabolic (weight gain), or endocrine (prolactin elevation) side effects common to D2 antagonists.[1][10][13]

Table 1: Receptor Binding Affinity of Pomaglumetad

| Receptor Target | Binding Affinity (Ki) | Source |

|---|---|---|

| Human mGluR2 | 149 ± 11 nM | [2] |

| Human mGluR3 | 92 ± 14 nM | [2] |

| Dopamine, Serotonin, Adrenergic, Histaminergic, Muscarinic Receptors | No appreciable affinity |[2] |

Intracellular Signaling Pathway

The mGluR2 and mGluR3 are coupled to the inhibitory G-protein, Gαi/o.[14] Upon agonist binding by pomaglumetad, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase. This inhibition prevents the conversion of ATP to cyclic AMP (cAMP), a critical second messenger.[2] The resulting decrease in intracellular cAMP levels leads to reduced protein kinase A (PKA) activity and ultimately modulates voltage-gated calcium channels, which is the final step in reducing the probability of glutamate-containing vesicle fusion and release from the presynaptic terminal.

References

- 1. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 3. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental schizophrenia drug failed clinical trial [healio.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. mdpi.com [mdpi.com]

- 8. Metabotropic Glutamate Receptors as Therapeutic Targets for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia [frontiersin.org]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Pomaglumetad Methionil: A Technical Guide to its mGluR2/3 Receptor Agonist Activity

Abstract

This technical guide provides a comprehensive overview of pomaglumetad methionil, a prodrug of the selective metabotropic glutamate receptor 2 and 3 (mGluR2/3) agonist, pomaglumetad (LY404039). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for central nervous system disorders. This document delves into the molecular pharmacology of pomaglumetad, detailing its binding and functional characteristics. Furthermore, it provides detailed, field-proven protocols for the in vitro and in vivo characterization of mGluR2/3 agonists. The guide also explores the downstream signaling pathways modulated by mGluR2/3 activation beyond the canonical adenylyl cyclase inhibition, including the MAPK/ERK and PI3K/Akt pathways. Finally, it discusses the therapeutic rationale and the clinical development history of this compound, offering insights into its potential and challenges.

Introduction: The Rationale for Targeting mGluR2/3

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, anxiety, and Parkinson's disease. Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate glutamatergic signaling. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.

Group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[1] By dampening excessive glutamatergic activity, agonists of mGluR2/3 have been investigated as a novel therapeutic approach for conditions characterized by glutamate excitotoxicity. Pomaglumetad (LY404039) emerged as a potent and selective agonist for mGluR2 and mGluR3.[2] However, its poor oral bioavailability necessitated the development of a prodrug, this compound (LY2140023), to enhance its therapeutic potential.[3]

This compound: From Prodrug to Active Agonist

This compound is the L-methionyl amide prodrug of pomaglumetad. This chemical modification was strategically designed to leverage endogenous peptide transporters for improved absorption following oral administration.

Chemical Structure and Physicochemical Properties

-

This compound (LY2140023):

-

IUPAC Name: (1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ⁶-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid[3]

-

Molecular Formula: C₁₂H₁₈N₂O₇S₂

-

Molecular Weight: 366.41 g/mol

-

-

Pomaglumetad (LY404039):

-

IUPAC Name: (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid[2]

-

Molecular Formula: C₇H₉NO₆S

-

Molecular Weight: 235.21 g/mol

-

Prodrug Conversion

Following oral administration, this compound is absorbed via peptide transporters in the gastrointestinal tract. Subsequently, it undergoes hydrolysis by peptidases to release the active agonist, pomaglumetad, into systemic circulation. This strategy significantly enhances the bioavailability of pomaglumetad compared to its direct oral administration.[3]

Caption: Conversion of this compound to pomaglumetad.

Molecular Pharmacology of Pomaglumetad

Pomaglumetad is a potent and selective orthosteric agonist at mGluR2 and mGluR3. Its pharmacological activity has been extensively characterized through a variety of in vitro assays.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).

| Receptor | Binding Affinity (Ki) | Reference |

| Human mGluR2 | 149 ± 11 nM | [2] |

| Human mGluR3 | 92 ± 14 nM | [2] |

Table 1: Binding Affinities of Pomaglumetad (LY404039) for Human mGluR2 and mGluR3.

Functional Activity

The agonist activity of pomaglumetad is typically assessed by measuring its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) following stimulation of adenylyl cyclase by forskolin. As Group II mGluRs are coupled to Gαi/o proteins, their activation leads to a decrease in intracellular cAMP levels. The potency of the agonist is expressed as the half-maximal effective concentration (EC₅₀).

| Receptor | Functional Potency (EC₅₀) | Assay | Reference |

| Human mGluR2 | 23 nM | Forskolin-stimulated cAMP accumulation | [4] |

| Human mGluR3 | 48 nM | Forskolin-stimulated cAMP accumulation | [4] |

Table 2: Functional Potency of Pomaglumetad (LY404039) at Human mGluR2 and mGluR3.

Another functional assay that can be utilized is the [³⁵S]GTPγS binding assay. This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.

Downstream Signaling Pathways of mGluR2/3

While the canonical signaling pathway for mGluR2/3 involves the inhibition of adenylyl cyclase, emerging evidence suggests that these receptors can also modulate other intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

References

The Strategic Synthesis of Pomaglumetad Methionil: A Prodrug Approach to Enhance CNS Drug Delivery

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Overcoming the Blood-Brain Barrier with Prodrug Design

Pomaglumetad methionil, also known by its developmental code LY2140023, represents a sophisticated approach to delivering the potent and selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist, LY404039 (pomaglumetad), to the central nervous system.[1][2][3] While LY404039 exhibits promising therapeutic potential for neurological and psychiatric disorders such as schizophrenia, its clinical utility is hampered by poor oral bioavailability.[1] To circumvent this limitation, a prodrug strategy was employed, acylating the parent molecule with L-methionine to create this compound. This strategic modification leverages endogenous peptide transporters to enhance absorption, allowing for effective systemic delivery and subsequent hydrolysis to release the active LY404039 in the body.[1]

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, beginning with the construction of the core bicyclo[3.1.0]hexane structure of LY404039, followed by the crucial peptide coupling step. The discussion will emphasize the chemical rationale behind the chosen methodologies, offering insights into the practical execution of this synthesis for research and development purposes.

The Synthetic Blueprint: From Bicyclic Precursor to Final Prodrug

The synthesis of this compound is a multi-step process that can be logically divided into two key stages:

-

Construction of the Active Pharmaceutical Ingredient (API) Core: The synthesis of the mGlu2/3 receptor agonist, LY404039. This involves the formation of the strained bicyclo[3.1.0]hexane skeleton and subsequent oxidation of a thioether to a sulfone.

-

Prodrug Formation: The amide coupling of LY404039 with the L-methionine carrier to yield this compound.

The overall synthetic workflow is depicted below:

Figure 1: High-level overview of the synthetic workflow for this compound.

Stage 1: Synthesis of the Active Core, LY404039

The synthesis of LY404039 hinges on the diastereoselective construction of the bicyclo[3.1.0]hexane system. A plausible synthetic route, based on available literature, initiates from a suitable bicyclo[3.1.0]hex-2-ene precursor.

Step 1.1: Formation of the Thioether Precursor (LY-389795)

While specific patent literature outlines multiple routes, a common approach involves the construction of the thioether precursor, (-)-(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY-389795). One reported method involves heating the starting materials in an autoclave at 100°C for 23 hours to yield LY-389795.[2]

Step 1.2: Protection of Functional Groups

Prior to the oxidation step, the reactive amino and carboxylic acid functionalities of LY-389795 must be protected to prevent unwanted side reactions. A common strategy involves the formation of methyl esters for the carboxylic acids and a tert-butoxycarbonyl (Boc) group for the amine.

Experimental Protocol: Protection of LY-389795

-

Esterification: Suspend LY-389795 in methanol and bubble with dry HCl gas at 0°C until saturation. Allow the reaction to stir at room temperature overnight. Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride salt.

-

Boc Protection: Dissolve the dimethyl ester hydrochloride salt in a suitable solvent such as dichloromethane. Add a base, for example, triethylamine, to neutralize the hydrochloride salt. Subsequently, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Purification: The protected intermediate can be purified by column chromatography on silica gel.

Step 1.3: Oxidation of the Thioether to a Sulfone

The key transformation in the synthesis of the LY404039 core is the oxidation of the thioether in the protected LY-389795 to a sulfone. This oxidation is crucial for the desired pharmacological activity of the final compound.

Experimental Protocol: Oxidation to Protected LY404039

-

Dissolve the protected LY-389795 in a suitable solvent, such as a mixture of acetic acid and water.

-

Cool the solution to 0°C in an ice bath.

-

Add a suitable oxidizing agent, such as potassium permanganate or a peroxy acid (e.g., m-CPBA), portion-wise while maintaining the temperature at 0°C. The reaction is exothermic and requires careful monitoring.

-

Allow the reaction to proceed for a specified time, typically 30 minutes to a few hours, until completion is indicated by TLC.[2]

-

Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears.

-

Extract the product with an organic solvent, wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.

-

The crude product can be further purified by crystallization or column chromatography.

Step 1.4: Deprotection to Yield LY404039

The final step in the synthesis of the active core is the removal of the protecting groups to yield LY404039.

Experimental Protocol: Deprotection of Protected LY404039

-

Dissolve the protected LY404039 in a suitable solvent, such as dioxane or dichloromethane.

-

Add a strong acid, such as hydrochloric acid or trifluoroacetic acid, to cleave the Boc and methyl ester protecting groups.

-

Stir the reaction at room temperature until completion.

-

Remove the solvent and excess acid under reduced pressure.

-

The crude LY404039 can be purified by crystallization from a suitable solvent system, such as water/ethanol.

Stage 2: Prodrug Formation via Amide Coupling

The conversion of LY404039 to this compound is achieved through a standard peptide coupling reaction, forming an amide bond between one of the carboxylic acid groups of LY404039 and the amino group of L-methionine. To facilitate this, the carboxylic acid of L-methionine is typically protected as a methyl or ethyl ester.

Figure 2: Key components of the amide coupling reaction.

Step 2.1: Amide Coupling of LY404039 and L-Methionine Methyl Ester

This step requires the activation of a carboxylic acid on LY404039 to facilitate nucleophilic attack by the amine of L-methionine methyl ester. A variety of standard peptide coupling reagents can be employed for this purpose.

Experimental Protocol: Synthesis of this compound

-

Dissolve LY404039 in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent system, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for a short period to pre-activate the carboxylic acid.

-

In a separate flask, dissolve L-methionine methyl ester hydrochloride in DMF and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

-

Add the neutralized L-methionine methyl ester solution to the activated LY404039 solution.

-

Allow the reaction to proceed at room temperature overnight or until completion as monitored by HPLC.

-

Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure.

Step 2.2: Final Deprotection and Purification

The final step is the hydrolysis of the methyl ester of the methionine moiety to yield the free carboxylic acid of this compound.

Experimental Protocol: Final Deprotection and Purification

-

Dissolve the crude product from the coupling reaction in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Add a base, such as lithium hydroxide (LiOH), and stir at room temperature until the saponification is complete.

-

Acidify the reaction mixture with a suitable acid, for example, 1N HCl, to a pH of approximately 3-4.

-

The final product, this compound, can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) or by crystallization from an appropriate solvent system.

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bond formation. | Characteristic peaks corresponding to the bicyclo[3.1.0]hexane core, the methionine side chain, and the amide linkage. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass of this compound. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of impurities. | A single major peak for the desired product with minimal impurities. |

| Chiral HPLC | Confirmation of stereochemical integrity. | Enantiomeric excess should be high, confirming that no significant racemization occurred during the synthesis. |

Conclusion

The synthesis of this compound from its active parent, LY404039, is a prime example of rational drug design to overcome pharmacokinetic challenges. The synthetic route, while involving multiple steps, relies on well-established chemical transformations, including the protection of functional groups, oxidation, and peptide coupling. For researchers in drug development, a thorough understanding of this synthetic pathway, including the rationale behind each step and the critical parameters for success, is paramount for the efficient production and evaluation of this promising therapeutic agent. The detailed protocols and analytical considerations provided in this guide serve as a valuable resource for the synthesis and characterization of this compound in a laboratory setting.

References

Chemical properties and structure of Pomaglumetad methionil

An In-Depth Technical Guide to the Chemical Properties and Structure of Pomaglumetad Methionil

Introduction

This compound, also known by its developmental code name LY2140023, is a novel investigational agent developed for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] It represents a significant departure from traditional antipsychotics that primarily target dopaminergic pathways.[3][4] Instead, this compound functions as a prodrug of pomaglumetad (LY404039), a selective agonist for the group II metabotropic glutamate receptors 2 and 3 (mGluR2/3).[3][5][6] This mechanism is designed to modulate the dysregulated glutamate neurotransmission hypothesized to be an underlying cause of schizophrenia.[2][7]

The development of the methionil prodrug was a critical strategic decision to overcome the poor oral bioavailability of the active compound, pomaglumetad.[6] By leveraging the peptide transporter 1 (PepT1) for absorption, this compound achieves significantly higher systemic exposure of the active moiety following oral administration.[1][6] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and analytical considerations for professionals in drug development and neuroscience research.

Chemical Identity and Structure

This compound is a complex amino acid analog. Its structure is a conjugate of the active drug, pomaglumetad, and the amino acid L-methionine, linked via an amide bond.[6] This design is fundamental to its function as a prodrug.

IUPAC Name: (1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ⁶-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid.[1]

Key Structural Features:

-

Pomaglumetad Core: A rigid, bicyclic structure containing a sulfonyl group (2,2-dioxide) and two carboxylic acid moieties. This core is responsible for the selective agonism at mGluR2/3.

-

L-Methionine Moiety: An essential amino acid that is coupled to the pomaglumetad core. This addition facilitates active transport across the intestinal epithelium.[6]

-

Stereochemistry: The molecule possesses multiple chiral centers, with the specific (1R,4S,5S,6S) and (2S) configuration being critical for its biological activity and transport.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Pomaglumetad methionil vs LY404039 bioavailability

An In-Depth Technical Guide: Resolving the Bioavailability Challenge of the mGlu2/3 Receptor Agonist LY404039 through the Pomaglumetad Methionil Prodrug Strategy

Executive Summary

The selective metabotropic glutamate receptor 2/3 (mGlu2/3) agonist, LY404039 (pomaglumetad), presents a promising non-dopaminergic mechanism for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] However, its clinical development has been severely hampered by low oral absorption and poor bioavailability in humans, estimated to be as low as 3%.[1] This guide details the successful prodrug strategy employed to overcome this limitation through the development of this compound (LY2140023). By creating a methionine amide of the parent compound, this compound is engineered to be a high-affinity substrate for the intestinal peptide transporter 1 (PEPT1).[4][5][6] This mechanism facilitates rapid and efficient absorption from the gastrointestinal tract, after which the prodrug is hydrolyzed by endogenous enzymes, primarily dehydropeptidase-1 (DPEP1), to release the active LY404039 into systemic circulation.[1][7] This strategy elevates the oral bioavailability of the active moiety to approximately 49%, a greater than 16-fold improvement that enables clinically relevant plasma concentrations.[1][8]

Introduction: The Glutamatergic Hypothesis and the LY404039 Conundrum

The development of novel therapeutics for schizophrenia has increasingly focused on the glutamatergic system, which is implicated in the pathophysiology of the disease.[2][9] Group II metabotropic glutamate receptors, mGlu2 and mGlu3, are key presynaptic autoreceptors that modulate glutamate release in cortico-limbic brain regions.[10][11] Agonism of these receptors can dampen excessive glutamate release, offering a therapeutic mechanism distinct from traditional dopamine D2 receptor antagonists.[2][12]

LY404039 (pomaglumetad) emerged as a potent and highly selective mGlu2/3 receptor agonist with a promising preclinical profile, demonstrating antipsychotic-like effects in animal models without the motor side effects associated with many current medications.[1][13][14] Despite its high potency, the progression of LY404039 was halted by a critical pharmacokinetic flaw: extremely poor oral bioavailability in humans.[1][15] This limitation necessitated the development of a method to enhance its systemic exposure following oral administration to achieve therapeutic relevance.

The Prodrug Solution: this compound (LY2140023)

To address the bioavailability issue of LY404039, a targeted prodrug approach was implemented. The result was this compound (LY2140023), a methionine amide prodrug of LY404039.[16]

Rationale and Mechanism of Enhanced Absorption

The core strategy was to hijack a native transport system in the gastrointestinal tract. The human peptide transporter 1 (PEPT1) is a high-capacity, low-affinity transporter highly expressed on the apical membrane of intestinal epithelial cells. Its physiological function is the absorption of di- and tri-peptides from digested food. By attaching a methionine molecule to LY404039, this compound was designed to mimic a dipeptide, making it a substrate for PEPT1.[4][5][8] This allows the prodrug to be actively transported from the intestinal lumen into the enterocytes, bypassing the poor passive diffusion that limits the absorption of the parent compound.[1] In vitro studies confirmed that this compound is a PEPT1 substrate with a Kₘ value of approximately 30 µM.[4][6]

In Vivo Bioactivation

Once absorbed, this compound is an inactive prodrug, with Ki values for mGlu2/3 receptors greater than 100 μM.[1] Its therapeutic activity depends on its conversion back to the active LY404039. This bioactivation is achieved through rapid hydrolysis of the amide bond. In vitro studies using human tissue homogenates identified the intestine and kidney as primary sites of hydrolysis, with additional activity in plasma.[7] The enzyme responsible for this conversion was identified as dehydropeptidase-1 (DPEP1), a membrane-bound zinc-dependent metalloproteinase.[7]

The metabolic activation pathway is therefore a two-step process: PEPT1-mediated absorption followed by DPEP1-mediated hydrolysis to release the active drug.

Caption: Metabolic activation of this compound.

Comparative Physicochemical and Pharmacokinetic Profile

The success of the prodrug strategy is quantitatively demonstrated by the stark contrast in the pharmacokinetic profiles of the two molecules. The addition of the methionine promoiety increases the molecular weight but critically enables the PEPT1 transport mechanism.

Table 1: Comparative Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) |

|---|---|---|

| LY404039 (Pomaglumetad) | C₇H₉NO₆S | 235.21[1] |

| This compound | C₁₂H₁₈N₂O₇S₂ | 366.40[8][15] |

The most significant impact is seen in the pharmacokinetic parameters following oral administration in humans.

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | LY404039 (Parent Drug) | This compound (Prodrug) | Fold Change |

|---|---|---|---|

| Oral Bioavailability (F%) | ~3%[1] | ~49%[1][8] | ~16x |

| Elimination Half-life (t½) | 2 - 6.2 hours (as active moiety)[8] | 1.5 - 2.4 hours (prodrug)[8] | N/A |

The data clearly shows that while the prodrug itself has a short half-life, its efficient absorption leads to significantly higher plasma levels of the active LY404039 for a sustained period compared to administering LY404039 directly.[1]

Experimental Protocols for Bioavailability Assessment

For researchers investigating similar prodrug strategies, the following protocols outline the essential experiments for validating the mechanism and quantifying the improvement in bioavailability.

Protocol 1: In Vitro Validation of PEPT1-Mediated Transport

Objective: To confirm that the prodrug is a substrate of the PEPT1 transporter using a Caco-2 cell monolayer model, which mimics the intestinal epithelium.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for spontaneous differentiation and expression of PEPT1 transporters.

-

Transport Buffer: Prepare a standard transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.0, the optimal pH for PEPT1 activity.

-

Experiment Setup:

-

Wash the Caco-2 monolayers with transport buffer.

-

Add the test compound (this compound) to the apical (donor) side of the Transwell® insert.

-

Include control groups:

-

Negative Control: Parent drug (LY404039) to demonstrate low passive permeability.

-

Inhibition Control: Test compound co-incubated with a known PEPT1 competitive inhibitor (e.g., Glycylsarcosine) to confirm transport is PEPT1-mediated.

-

-

-

Sampling: At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

-

Quantification: Analyze the concentration of the compound in the basolateral samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp). A high Papp value for the prodrug that is significantly reduced in the presence of an inhibitor confirms PEPT1-mediated transport.

Protocol 2: In Vivo Comparative Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the oral bioavailability of the parent drug (LY404039) and the prodrug (this compound).

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=6-8 per group) with surgically implanted jugular vein catheters for serial blood sampling.

-

Study Design: Employ a crossover design to minimize inter-animal variability. Each animal will receive both treatments with a washout period of at least one week between doses.

-

Group 1: Receives an intravenous (IV) dose of LY404039 (for bioavailability calculation).

-

Group 2: Receives an oral (PO) dose of LY404039.

-

Group 3: Receives an oral (PO) dose of this compound.

-

-

Dosing:

-

IV dose is administered as a bolus via the tail vein.

-

PO doses are administered via oral gavage. Doses should be molar-equivalent to the active moiety.

-

-

Blood Sampling: Collect serial blood samples (approx. 100-150 µL) via the jugular vein catheter at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Sample Processing: Immediately process blood samples to separate plasma by centrifugation. Store plasma at -80°C until analysis.

-

Bioanalysis: Extract the drug from plasma samples (e.g., via protein precipitation or solid-phase extraction). Quantify the plasma concentrations of both this compound and LY404039 using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, t½).

-

Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

-

Caption: Experimental workflow for a comparative in vivo PK study.

Conclusion

The case of this compound and LY404039 serves as an exemplary model of rational prodrug design in modern drug development. By identifying the fundamental barrier to the parent drug's utility—poor absorption—a targeted solution was engineered. Leveraging the endogenous PEPT1 transport system allowed for a dramatic, clinically meaningful improvement in oral bioavailability, transforming a promising but non-viable compound into a drug candidate suitable for extensive clinical investigation.[12][17][18] This technical guide underscores the critical importance of integrating mechanistic biology and pharmacokinetic principles to overcome the inherent challenges of drug delivery.

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro characterization of the bioconversion of this compound, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabotropic Glutamate Receptor 2/3 as Targets for Treating Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist this compound in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical pharmacology of Pomaglumetad methionil

An In-Depth Technical Guide to the Preclinical Pharmacology of Pomaglumetad Methionil

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the preclinical pharmacology of this compound (LY2140023), a selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist. It is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutics for central nervous system disorders.

Introduction: A Novel Glutamatergic Approach

For decades, the primary strategy for treating schizophrenia has centered on the modulation of dopamine D2 receptors[1]. While effective for positive symptoms, this approach often comes with significant limitations, including extrapyramidal symptoms, metabolic disturbances, and limited efficacy against negative and cognitive deficits[2][3]. This clinical reality spurred the investigation of alternative neurotransmitter systems, with the glutamate system emerging as a promising target.

The glutamate hypothesis of schizophrenia posits that dysregulated glutamatergic neurotransmission is a core pathophysiological feature of the disorder[4][5]. This compound was developed by Eli Lilly as a novel therapeutic agent designed to address this glutamatergic imbalance. It is a methionine prodrug of the active compound pomaglumetad (LY404039)[2][3][6]. The prodrug strategy was a critical formulation choice, as the parent compound, pomaglumetad, exhibited low oral absorption and bioavailability in humans, limiting its therapeutic potential[7]. This compound leverages the intestinal peptide transporter 1 (PEPT1) to significantly enhance oral absorption and systemic exposure to the active agonist[8].

Core Mechanism of Action: Selective mGluR2/3 Agonism

Pomaglumetad is a potent and highly selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3[2][7]. These receptors are predominantly Gi/o-coupled and are primarily located on presynaptic terminals in key brain regions associated with psychosis, including the prefrontal cortex, thalamus, and limbic system[1][7].

The activation of these presynaptic autoreceptors serves as a crucial feedback mechanism to regulate excessive glutamate release[1][6]. By acting as an agonist, pomaglumetad mimics the effect of endogenous glutamate at these sites, effectively dampening neuronal excitability. This mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and ultimately decreasing the probability of glutamate release from the presynaptic neuron[7].

This targeted modulation of the glutamate system represents a fundamental departure from dopamine-centric antipsychotics. Pomaglumetad has no significant affinity for dopamine, serotonin, adrenergic, histaminergic, or muscarinic receptors, a selectivity that predicted a more favorable side-effect profile, particularly concerning weight gain and extrapyramidal symptoms[2][3][7].

Signaling Pathway of Pomaglumetad at the Presynaptic Terminal

References

- 1. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LY2140023 – Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 8. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo conversion of Pomaglumetad methionil to pomaglumetad

An In-Depth Technical Guide to the In Vivo Conversion of Pomaglumetad Methionil to Pomaglumetad

Executive Summary

Pomaglumetad (LY-404039) is a highly selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3, presenting a novel, non-dopaminergic mechanism for the treatment of schizophrenia and other CNS disorders.[1][2] Despite promising preclinical efficacy, the clinical development of pomaglumetad was hampered by low oral absorption and bioavailability in humans.[1][3] To overcome this critical limitation, this compound (LY-2140023), a methionine amide prodrug, was developed.[1][3] This guide provides a comprehensive technical overview of the in vivo bioconversion of this compound into its active parent, pomaglumetad, focusing on the underlying mechanisms, pharmacokinetic profiles, and the experimental methodologies required for its characterization.

The Prodrug Principle: Rationale and Design

The core challenge with oral administration of pomaglumetad was its poor absorption from the gastrointestinal (GI) tract, leading to a bioavailability of only 3% in humans.[1] The molecular structure of pomaglumetad, an amino acid analog, suggested that its absorption might be limited by its physicochemical properties and potential interactions with transporters.

The design of this compound leverages the body's natural absorption pathways for small peptides and amino acids. By creating an amide linkage between pomaglumetad and L-methionine, the resulting molecule becomes a substrate for the high-capacity Peptide Transporter 1 (PEPT1), which is highly expressed in the intestine.[4][5] This strategic modification facilitates efficient absorption from the GI tract. Following absorption, the prodrug is designed to be rapidly hydrolyzed by endogenous enzymes to release the active pomaglumetad into systemic circulation.[4] This approach successfully increases the oral bioavailability to approximately 49%, enabling therapeutically relevant plasma concentrations.[4]

Mechanism of Absorption and Bioactivation

The conversion of this compound to pomaglumetad is a two-step process involving active transport followed by enzymatic hydrolysis.

Step 1: PEPT1-Mediated Absorption this compound is a high-affinity substrate for PEPT1, with a Michaelis constant (Km) value of approximately 30 µM.[5][6] PEPT1 is a proton-coupled oligopeptide transporter that actively transports di- and tripeptides from the intestinal lumen into enterocytes. By mimicking a dipeptide, this compound is efficiently absorbed. The parent drug, pomaglumetad, is not a PEPT1 substrate.[5]

Step 2: Enzymatic Hydrolysis Once absorbed into the enterocytes or systemic circulation, the amide bond linking methionine to pomaglumetad is cleaved. Amide prodrugs are typically hydrolyzed by peptidases or amidases, which are abundant in the body, particularly in the liver, plasma, and intestinal mucosa.[7][8] This enzymatic action releases pomaglumetad and L-methionine, a naturally occurring amino acid.

Comparative Pharmacokinetics

The prodrug strategy significantly alters the pharmacokinetic profile, resulting in improved systemic exposure to the active moiety. The key distinction lies in the rapid absorption of the prodrug and its subsequent conversion, which sustains the plasma levels of pomaglumetad.

| Parameter | This compound (Prodrug) | Pomaglumetad (Active Drug) | Rationale & Significance |

| Oral Bioavailability | ~49%[4] | <5%[1] | Demonstrates the success of the prodrug strategy in overcoming absorption barriers. |

| Elimination Half-life (t½) | 1.5–2.4 hours[4] | 2.0–6.2 hours[4] | The prodrug is cleared quickly as it is converted. The longer half-life of the active drug reflects its rate of elimination. |

| Time to Peak (Tmax) | Shorter | Longer | The prodrug appears rapidly in plasma post-absorption, while the active drug's peak depends on the rate of conversion. |

| Transporter Interaction | PEPT1 Substrate[5] | Not a PEPT1 Substrate[5] | The core mechanism for enhanced absorption is specific to the prodrug form. |

Methodologies for Characterizing In Vivo Conversion

A multi-faceted approach combining in vitro and in vivo studies is essential for a thorough characterization of the prodrug conversion process. This ensures a mechanistic understanding and provides data compliant with regulatory expectations.[9][10]

Protocol: In Vitro Metabolic Stability in Human Plasma

Objective: To determine the rate of hydrolysis of this compound to pomaglumetad in human plasma, providing a direct measure of its stability in systemic circulation.

Materials:

-

This compound and pomaglumetad analytical standards.

-

Control human plasma (e.g., K2-EDTA anticoagulant).

-

Phosphate buffered saline (PBS), pH 7.4.

-

Acetonitrile (ACN) with 0.1% formic acid (containing internal standard).

-

Incubator/water bath at 37°C.

-

LC-MS/MS system.

Methodology:

-

Preparation: Thaw frozen human plasma at 37°C. Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Incubation Setup: In microcentrifuge tubes, pre-warm 495 µL of plasma to 37°C for 5 minutes.

-

Initiation: Spike 5 µL of the 1 mg/mL stock solution into the plasma to achieve a final concentration of 10 µg/mL. Vortex gently to mix. This is time point T=0.

-

Time Points: Incubate the tubes at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a 50 µL aliquot.

-

Reaction Quenching: Immediately add the 50 µL aliquot to a tube containing 200 µL of ice-cold ACN with internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

-

Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a 96-well plate or autosampler vials. Analyze for the concentrations of both this compound and pomaglumetad using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k).

Trustworthiness Check: Run parallel incubations with heat-inactivated plasma. The absence of conversion in this control confirms that the hydrolysis is enzyme-mediated and not due to chemical instability at physiological pH.

Protocol: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To characterize the pharmacokinetic profiles of this compound and pomaglumetad following oral administration of the prodrug.

Materials:

-

Male Sprague-Dawley rats (e.g., 220-250 g) with cannulated jugular veins.

-

This compound.

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water).

-

Blood collection tubes (e.g., K2-EDTA).

-

Centrifuge, freezer (-80°C).

Methodology:

-

Acclimatization: Acclimate animals for at least 3 days prior to the study with free access to food and water. Fast animals overnight before dosing (water ad libitum).

-

Dosing: Administer this compound via oral gavage at a predetermined dose (e.g., 10 mg/kg). Record the exact time of administration.

-

Blood Sampling: At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect approximately 150 µL of whole blood from the jugular vein cannula into EDTA tubes.

-

Plasma Preparation: Immediately following collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Transfer the resulting plasma samples to clearly labeled cryovials and store immediately at -80°C pending bioanalysis.

-

Bioanalysis: Quantify the concentrations of both this compound and pomaglumetad in all plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data for both the prodrug and the active drug to determine key parameters (Cmax, Tmax, AUC, t½).

Causality and Self-Validation: The inclusion of an intravenous (IV) dosing group with the active drug, pomaglumetad, in a separate cohort allows for the determination of its absolute oral bioavailability and clearance. Comparing the AUC of pomaglumetad after oral administration of the prodrug to the AUC after IV administration of pomaglumetad allows for a precise calculation of the overall efficiency of the prodrug strategy.

Conclusion

The development of this compound is a classic and successful application of prodrug chemistry to overcome fundamental pharmacokinetic barriers. By engaging the PEPT1 transporter for absorption and undergoing subsequent enzymatic hydrolysis, the prodrug delivers therapeutically effective concentrations of the active mGluR2/3 agonist, pomaglumetad. The technical methodologies outlined in this guide provide a robust framework for researchers to characterize the in vivo conversion of this and other prodrug candidates, ensuring a comprehensive understanding of their disposition and supporting their progression through drug development.

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. mdpi.com [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. fda.gov [fda.gov]

The Modulatory Effects of Pomaglumetad Methionil on Glutamatergic Signaling: A Technical Guide

This guide provides an in-depth technical exploration of pomaglumetad methionil and its nuanced effects on glutamatergic signaling. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents validated experimental protocols for its characterization, and offers insights into the broader context of its development for neuropsychiatric disorders.

Introduction: The Glutamate Hypothesis and the Rise of mGluR2/3 Agonism

The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system, is integral to a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of this intricate system has been implicated in the pathophysiology of numerous neurological and psychiatric conditions. The "glutamate hypothesis of schizophrenia," for instance, posits that a hypofunction of N-methyl-D-aspartate (NMDA) receptor signaling, a key component of the glutamate system, contributes to the cognitive and negative symptoms of the disorder[1][2][3][4][5]. This hypothesis has driven the exploration of novel therapeutic strategies aimed at modulating glutamatergic transmission.

One such strategy has focused on the metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that fine-tune synaptic activity. Specifically, the group II mGluRs, comprising mGluR2 and mGluR3, have emerged as promising therapeutic targets.[6] These receptors are predominantly located presynaptically, where their activation leads to an inhibition of glutamate release.[6][7] This mechanism offers a potential means to dampen excessive glutamatergic activity, a state believed to contribute to the positive symptoms of schizophrenia.

This compound (formerly known as LY2140023) is a prodrug of pomaglumetad (LY404039), a potent and selective agonist of mGluR2 and mGluR3.[8][9][10] The development of a prodrug was necessitated by the poor oral bioavailability of the parent compound.[8][9] this compound itself is inactive but is readily absorbed and hydrolyzed to the active pomaglumetad.[9] While early clinical trials showed some promise, this compound ultimately failed to meet its primary endpoints in Phase 3 trials for schizophrenia, leading to the discontinuation of its development by Eli Lilly in 2012.[8][11][12] Despite this setback, the study of this compound has provided invaluable insights into the complexities of glutamatergic modulation and the challenges of translating preclinical findings to clinical success.

This guide will dissect the pharmacological profile of this compound, detailing its mechanism of action and its impact on glutamatergic signaling. We will then explore a suite of validated experimental protocols, from in vitro binding and functional assays to in vivo microdialysis and electrophysiological recordings, that are essential for characterizing the effects of mGluR2/3 agonists like this compound.

Part 1: The Core Pharmacology of this compound

Pomaglumetad acts as a potent agonist at both mGluR2 and mGluR3.[8] These receptors are coupled to Gi/o proteins, and their activation initiates a signaling cascade that ultimately inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP has downstream effects on protein kinase A (PKA) and voltage-gated calcium channels, culminating in a decrease in the probability of glutamate release from the presynaptic terminal.

The following diagram illustrates the canonical signaling pathway of mGluR2/3 activation by pomaglumetad.

Caption: Pomaglumetad's mechanism of action at the glutamatergic synapse.

Pharmacokinetic Profile: A critical aspect of this compound is its nature as a prodrug. The oral bioavailability of pomaglumetad is low, but the methionil conjugate is actively transported by the peptide transporter 1 (PepT1), leading to efficient absorption.[9] Following absorption, it is hydrolyzed to the active pomaglumetad.[9]

Pharmacodynamic Properties: The binding affinities and functional potencies of pomaglumetad at mGluR2 and mGluR3 are summarized in the table below.

| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |

| mGluR2 | ~14 nM | ~20 nM |

| mGluR3 | ~17 nM | ~30 nM |

| Note: These are approximate values compiled from various preclinical studies and may vary depending on the specific assay conditions. |

Part 2: Experimental Methodologies for Characterizing this compound's Effects

A thorough understanding of this compound's impact on glutamatergic signaling requires a multi-faceted experimental approach, encompassing both in vitro and in vivo methodologies. The following sections provide detailed protocols for key experiments.

In Vitro Assays

Causality: It is crucial to confirm the conversion of the inactive prodrug, this compound, to the active moiety, pomaglumetad. This assay validates the fundamental premise of the prodrug strategy and is a prerequisite for interpreting any subsequent pharmacological data.

Protocol:

-

Prepare tissue homogenates: Obtain fresh or frozen tissue samples (e.g., liver, intestine, plasma) from the species of interest (e.g., rat, human). Homogenize the tissues in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

-

Incubate with this compound: Add a known concentration of this compound to the tissue homogenates. Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction: At each time point, quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

-

Sample analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentrations of both this compound and pomaglumetad using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data analysis: Plot the concentration of pomaglumetad as a function of time to determine the rate of conversion.

Causality: This assay directly measures the affinity of pomaglumetad for its target receptors, mGluR2 and mGluR3. It provides a quantitative measure of the drug-receptor interaction and is a fundamental step in characterizing its pharmacological profile.

Protocol:

-

Prepare cell membranes: Use cell lines stably expressing either human mGluR2 or mGluR3. Harvest the cells and prepare a crude membrane fraction through homogenization and centrifugation.

-

Set up the binding reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-LY354740), and varying concentrations of unlabeled pomaglumetad.

-

Incubate: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separate bound from free radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be trapped on the filter, while the free radioligand will pass through.

-

Measure radioactivity: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data analysis: Plot the percentage of specific binding against the logarithm of the pomaglumetad concentration. Fit the data to a one-site competition model to determine the Ki value.

Causality: This assay assesses the functional consequence of pomaglumetad binding to mGluR2/3. Since these are Gi/o-coupled receptors, agonist binding should lead to an inhibition of adenylyl cyclase and a decrease in cAMP levels. This confirms the agonistic activity of the compound.

Protocol:

-

Cell culture: Use a cell line co-expressing the target receptor (mGluR2 or mGluR3) and a cAMP-responsive reporter system (e.g., a luciferase-based biosensor).

-

Cell stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of pomaglumetad.

-

Measure cAMP levels: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or a luciferase-based assay).

-

Data analysis: Plot the cAMP levels against the logarithm of the pomaglumetad concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Methodologies

Causality: This technique allows for the direct measurement of extracellular glutamate levels in specific brain regions of freely moving animals. It provides a dynamic readout of the neurochemical effects of this compound in a physiological context, directly testing the hypothesis that mGluR2/3 agonism reduces glutamate release.

Protocol:

-

Surgical implantation of microdialysis probe: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, striatum).

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

-

Microdialysis experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline collection: Collect baseline dialysate samples for a period of at least 60-90 minutes.

-

Drug administration: Administer this compound either systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe (reverse dialysis).

-

Post-drug sample collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample analysis: Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.

-

Data analysis: Express the post-drug glutamate levels as a percentage of the baseline levels and plot them over time.

Causality: Patch-clamp electrophysiology provides a high-resolution measurement of the electrical activity of individual neurons. This technique can be used to directly assess the impact of pomaglumetad on synaptic transmission and neuronal excitability, providing a functional correlate to the neurochemical changes observed with microdialysis.

Protocol:

-

Prepare brain slices: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest using a vibratome.

-

Recording setup: Place a brain slice in a recording chamber continuously perfused with oxygenated aCSF.

-

Establish a whole-cell recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a neuron. Rupture the membrane patch to gain electrical access to the cell's interior.

-

Record synaptic activity: In voltage-clamp mode, record spontaneous or evoked excitatory postsynaptic currents (EPSCs). To isolate glutamatergic currents, other synaptic inputs can be blocked pharmacologically.

-

Bath application of pomaglumetad: After recording a stable baseline, bath-apply pomaglumetad to the slice and continue recording EPSCs.

-

Data analysis: Analyze the frequency and amplitude of the EPSCs before and after the application of pomaglumetad. A decrease in EPSC frequency is indicative of a presynaptic mechanism of action (i.e., reduced glutamate release).

Causality: PET imaging allows for the non-invasive visualization and quantification of mGluR2/3 occupancy by pomaglumetad in the living brain. This technique is crucial for establishing a relationship between drug dosage, receptor engagement, and clinical response, providing a critical translational bridge from preclinical to clinical studies.

Protocol:

-

Radioligand synthesis: Synthesize a PET radioligand specific for mGluR2/3 (e.g., a carbon-11 or fluorine-18 labeled antagonist or tracer).

-

Animal preparation: Anesthetize the animal (e.g., a non-human primate) and place it in the PET scanner.

-

Radioligand injection: Inject a bolus of the radioligand intravenously.

-

PET scan: Acquire dynamic PET data for a period of 90-120 minutes.

-

Blood sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in the plasma, which is necessary for kinetic modeling.

-

Drug administration and second scan: Administer a therapeutic dose of this compound and, after a suitable interval, perform a second PET scan to measure receptor occupancy.

-

Data analysis: Reconstruct the PET images and use kinetic modeling to calculate the binding potential of the radioligand in various brain regions. Receptor occupancy is then calculated as the percentage reduction in binding potential after drug administration.

The following diagram provides a workflow for the comprehensive evaluation of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion: Lessons Learned and Future Directions

The journey of this compound from a promising preclinical candidate to a clinical disappointment underscores the significant challenges in developing novel treatments for complex neuropsychiatric disorders like schizophrenia. While the compound demonstrated clear target engagement and the expected modulation of glutamatergic signaling in preclinical models, this did not translate into robust clinical efficacy.[8][11][12]

Several factors may have contributed to this outcome. The glutamate hypothesis of schizophrenia is likely an oversimplification of a much more complex pathophysiology.[1][2][3][4][5] Furthermore, the ubiquitous nature of the glutamatergic system means that broad modulation can have unforeseen and potentially counterproductive effects.

Despite its clinical failure, the research surrounding this compound has been instrumental in advancing our understanding of mGluR2/3 pharmacology and the role of glutamatergic signaling in brain function and disease. The experimental methodologies detailed in this guide remain the gold standard for characterizing novel modulators of this system.

Future research in this area may benefit from a more nuanced approach, perhaps focusing on compounds with greater subtype selectivity or allosteric modulators that can fine-tune receptor activity in a more spatially and temporally precise manner. Additionally, the integration of advanced neuroimaging techniques and the identification of patient-specific biomarkers will be crucial for guiding the development of the next generation of glutamatergic-based therapies.

References

- 1. In vitro characterization of the bioconversion of this compound, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Patch Clamp Protocol [labome.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Current Radioligands for the PET Imaging of Metabotropic Glutamate Receptors | Radiology Key [radiologykey.com]

History of Pomaglumetad methionil in schizophrenia clinical trials

An In-depth Technical Guide to the Clinical Trial History of Pomaglumetad Methionil in Schizophrenia

Authored by: Gemini, Senior Application Scientist

Abstract

The development of antipsychotics has historically been dominated by agents targeting the dopamine D2 receptor. The glutamate hypothesis of schizophrenia, however, posited that dysregulation of the brain's primary excitatory neurotransmitter system was a core pathophysiological feature of the illness, opening the door for novel therapeutic mechanisms. This compound (LY2140023), a selective agonist for the metabotropic glutamate 2/3 (mGlu2/3) receptors, emerged as a leading candidate from this hypothesis. It promised efficacy against a broader range of symptoms, including negative and cognitive deficits, without the hallmark side effects of dopaminergic agents. This guide provides a comprehensive technical analysis of the clinical development journey of this compound, from its promising preclinical rationale and early clinical successes to the ultimate discontinuation of its large-scale Phase 3 program. We will dissect the causality behind experimental choices, analyze the pivotal trial data, and explore the insights gleaned from its failure, which continue to inform neuroscience drug development today.

Scientific Rationale: Targeting Glutamate Dysregulation

The foundation for developing this compound rests on the glutamate hypothesis of schizophrenia. This theory suggests that a hypofunction of the N-methyl-D-aspartate (NMDA) receptor leads to downstream dysregulation, including excessive presynaptic glutamate release in cortical and limbic brain regions.[1][2] This glutamatergic hyperactivity is thought to contribute to both the positive and negative symptoms of the disorder.[3][4]

Pomaglumetad (LY404039) is a selective agonist for mGlu2 and mGlu3 receptors.[1][3] These receptors are predominantly located presynaptically on glutamatergic neurons and function as autoreceptors.[4][5] Their activation inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) and a subsequent decrease in glutamate release. The therapeutic hypothesis was that by activating these receptors, pomaglumetad could normalize the aberrant glutamatergic "storm," thereby alleviating the symptoms of schizophrenia through a non-dopaminergic mechanism.[6][7]

Because the active compound, pomaglumetad, exhibited poor oral absorption and bioavailability, a methionine prodrug, this compound (also known as POMA or LY2140023), was developed to improve its pharmacokinetic profile for clinical investigation.[3][8]

References

- 1. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 4. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alzdiscovery.org [alzdiscovery.org]

Methodological & Application

Application Notes and Protocols: In Vivo Electrophysiology of Pomaglumetad Methionil

Introduction

Pomaglumetad methionil, a prodrug of the selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist pomaglumetad (LY-404039), represents a significant departure from traditional dopaminergic antagonists for the treatment of neuropsychiatric disorders such as schizophrenia.[1][2][3] Its mechanism of action, centered on the modulation of glutamatergic neurotransmission, offers a novel therapeutic avenue.[3][4] Specifically, as an mGluR2/3 agonist, this compound is designed to reduce the presynaptic release of glutamate in key brain regions implicated in psychosis.[5][3][4] Despite showing promise in early clinical trials, it did not meet its primary endpoints in Phase III studies for the broad schizophrenia population.[6][7] However, subsequent analyses suggest potential efficacy in specific patient subsets, such as those early in the course of the illness, highlighting the need for further investigation into its precise neurophysiological effects.[8][9][10]

This document provides a detailed protocol for investigating the in vivo electrophysiological effects of this compound in a preclinical rodent model. The focus is on recording from the ventral tegmental area (VTA), a critical node in the dopamine system that is dysregulated in schizophrenia and influenced by glutamatergic inputs.[8][9][10][11][12] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical electrophysiological profile of this compound.

Mechanism of Action: A Glutamatergic Approach